3,6-Diethylpyrazin-2-ol

Description

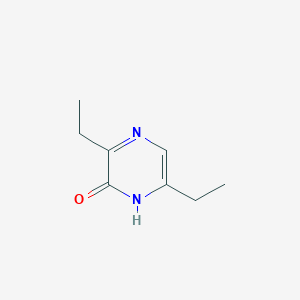

Structure

3D Structure

Properties

IUPAC Name |

3,6-diethyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-6-5-9-7(4-2)8(11)10-6/h5H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRXBMMXZZBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=O)N1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502764 | |

| Record name | 3,6-Diethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72876-11-0 | |

| Record name | 3,6-Diethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 3,6 Diethylpyrazin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. thieme-connect.deresearchgate.net The presence of two nitrogen atoms in the ring deactivates it towards electrophiles. thieme-connect.de Furthermore, in acidic conditions, the nitrogen atoms can be protonated, leading to even greater deactivation of the ring. thieme-connect.de

For EAS reactions to occur on the pyrazine ring of 3,6-Diethylpyrazin-2-ol, the presence of activating groups is generally required. thieme-connect.de The hydroxyl group (-OH) and the ethyl groups (-CH2CH3) on the this compound molecule do provide some activation. The hydroxyl group, in its unionized form, is an activating ortho-, para- director. However, the electron-withdrawing nature of the two ring nitrogens still presents a significant barrier.

Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions on unsubstituted pyrazine are challenging and often require harsh conditions or the use of pyrazine N-oxides to enhance reactivity. thieme-connect.deresearchgate.net For this compound, specific conditions would need to be empirically determined to achieve successful electrophilic substitution. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi system on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edukhanacademy.orglibretexts.org

Nucleophilic Substitution and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound offers a prime site for nucleophilic substitution and functionalization. While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group to facilitate substitution reactions. msu.edulibretexts.org

One common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. youtube.com These are excellent leaving groups, allowing for subsequent reaction with a wide range of nucleophiles. This approach enables the introduction of various functional groups at the 2-position of the pyrazine ring, leading to a diverse array of derivatives.

Another approach involves the reaction of the alcohol with strong acids like HCl, HBr, or HI. libretexts.orgyoutube.com Protonation of the hydroxyl group forms a good leaving group (water), which can then be displaced by the halide ion. libretexts.org The mechanism of this substitution (SN1 or SN2) depends on the specific substrate and reaction conditions. msu.edulibretexts.org

Furthermore, the hydroxyl group can undergo O-alkylation to form ethers. This can be achieved under basic conditions by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Chemical Transformations of the Alkyl Substituents (Ethyl Groups)

The ethyl groups at the 3 and 6 positions of the pyrazine ring are also amenable to chemical modification. These alkyl side chains can undergo various transformations, providing another avenue for derivatization.

One potential transformation is oxidation. Depending on the oxidizing agent and reaction conditions, the ethyl groups could be oxidized to acetyl groups or even carboxyl groups. For instance, studies on other alkylpyrazines have shown that they can be metabolized to their corresponding pyrazine carboxylic acids. nih.gov

Another possibility is halogenation of the benzylic positions of the ethyl groups under radical conditions. This would introduce a reactive handle for further functionalization through nucleophilic substitution reactions.

Synthesis of Pyrazinol Conjugates and Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.govresearchgate.netnih.gov this compound can serve as a scaffold for the synthesis of such hybrid molecules.

By functionalizing the hydroxyl group or the ethyl substituents as described above, it becomes possible to link the pyrazinol core to other bioactive molecules. This can lead to the creation of conjugates with potentially synergistic or novel biological activities. For example, the pyrazinol could be conjugated with other heterocyclic systems known for their pharmacological properties, such as pyrazole (B372694) or phthalazine. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for the rational design of more potent and selective analogues. nih.govmdpi.com

Rational Design Principles for Pyrazinol Analogues

The rational design of new pyrazinol analogues is guided by established principles of medicinal chemistry. nih.govmdpi.com This involves making systematic modifications to the structure of this compound and evaluating the impact on its biological activity.

Key modifications could include:

Varying the substituents on the pyrazine ring: Replacing the ethyl groups with other alkyl or aryl groups can probe the steric and electronic requirements for activity.

Modifying the hydroxyl group: Converting the hydroxyl group into ethers, esters, or other functional groups can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Introducing substituents at other positions on the pyrazine ring: If electrophilic substitution can be achieved, introducing various functional groups can provide further insights into the SAR.

The design of these analogues often employs computational methods, such as molecular docking, to predict how the modified compounds will interact with their biological targets. researchgate.net

Elucidation of Mechanistic Insights from Structural Modifications

By systematically altering the structure of this compound and observing the resulting changes in biological activity, it is possible to gain mechanistic insights into how the molecule exerts its effects. nih.gov

For example, if converting the hydroxyl group to an ether abolishes activity, it might suggest that the hydroxyl group is involved in a critical hydrogen bond interaction with the biological target. Similarly, if increasing the size of the alkyl substituents at the 3 and 6 positions leads to a decrease in activity, it could indicate the presence of a sterically constrained binding pocket.

These SAR studies, by providing a detailed understanding of the molecular interactions governing biological activity, are invaluable for the optimization of lead compounds and the development of new therapeutic agents. nih.gov

Structural Elucidation and Spectroscopic Characterization of 3,6 Diethylpyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazinol Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3,6-diethylpyrazin-2-ol. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl groups and the proton on the pyrazine (B50134) ring.

The ethyl groups at positions 3 and 6 would each consist of a quartet and a triplet. The methylene (B1212753) protons (-CH2-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) would present as a triplet due to coupling with the methylene protons. The single proton attached to the pyrazine ring at position 5 would likely appear as a singlet, assuming no significant coupling with other protons. The hydroxyl proton (-OH) at position 2 might appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ring-H | 7.0 - 8.0 | Singlet (s) | N/A |

| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7.5 |

| -OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. Based on the structure, one would expect to see signals for the four distinct carbon atoms of the pyrazine ring and two signals for the ethyl groups (one for the methylene carbon and one for the methyl carbon).

The multiplicity of each carbon signal, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would indicate the number of attached protons (CH, CH₂, CH₃) or the absence thereof (quaternary carbons). The carbons of the pyrazine ring would show varied chemical shifts depending on their substitution and electronic environment.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

| C=O (C2) | 150 - 160 | Quaternary (C) |

| C-N (C3) | 145 - 155 | Quaternary (C) |

| C-H (C5) | 120 - 130 | Methine (CH) |

| C-N (C6) | 140 - 150 | Quaternary (C) |

| -CH₂- (Ethyl) | 20 - 30 | Methylene (CH₂) |

| -CH₃ (Ethyl) | 10 - 15 | Methyl (CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct connection.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl groups to their corresponding carbon signals. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons. For example, the methylene protons of the ethyl group at C6 would show a correlation to the ring carbons C5 and C2, and the methyl protons would show a correlation to C6, thus confirming the placement of the ethyl group on the pyrazine ring.

Mass Spectrometry (MS) for Molecular Mass and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₂N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Electron Ionization and Fragmentation Pattern Analysis for Structural Elucidation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrazinols and related heterocyclic compounds include:

Loss of an ethyl radical (-C₂H₅) : This would result in a significant fragment ion.

Loss of carbon monoxide (-CO) : A characteristic fragmentation for many cyclic carbonyl compounds.

Cleavage of the pyrazine ring : This can lead to a variety of smaller fragment ions.

Soft Ionization Techniques for Molecular Ion Detection

In the mass spectrometric analysis of this compound, soft ionization techniques are crucial for preserving the molecular integrity of the compound and enabling the accurate determination of its molecular weight. Unlike hard ionization methods that can cause extensive fragmentation, soft ionization techniques impart minimal excess energy to the analyte molecule, thus promoting the formation of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of polar, thermally labile molecules like this compound. In ESI, a solution of the analyte is sprayed into a fine mist, and solvent evaporation leads to the formation of charged droplets, from which gas-phase ions are generated. This gentle process typically results in a prominent [M+H]⁺ peak, which for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

MALDI, another soft ionization method, involves co-crystallizing the analyte with a matrix that strongly absorbs laser energy. The laser irradiation causes desorption and ionization of the matrix, which in turn ionizes the analyte molecules, again primarily yielding intact molecular ions. The choice between these techniques often depends on the sample's characteristics and the desired information.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. The C=O stretching vibration of the pyrazinone tautomer is expected to appear as a strong band in the IR spectrum, generally between 1650 and 1700 cm⁻¹.

The pyrazine ring itself displays a series of characteristic vibrations. Ring stretching vibrations, involving the C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the ethyl groups and the pyrazine ring are expected in the 2800-3100 cm⁻¹ range. The bending vibrations of the ethyl groups (CH₂ and CH₃) will also be present in the fingerprint region of the spectrum.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C=O | Stretching | 1650-1700 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N, C=C | Ring Stretching | 1400-1600 |

| C-H | Bending | 1350-1480 |

Analysis of Molecular Symmetry and Conformational Isomers

Furthermore, the presence of the ethyl groups introduces the possibility of conformational isomers due to rotation around the C-C single bonds. Different conformers may have distinct vibrational frequencies, which could lead to the broadening of certain spectral bands or the appearance of shoulder peaks, particularly at low temperatures where the conformers might be more stable. Computational studies are often employed to predict the vibrational spectra of different conformers and aid in the interpretation of the experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and can provide information about the conjugated systems present in this compound.

Absorption Maxima and Molar Extinction Coefficients

The pyrazine ring is an aromatic system, and as such, it exhibits characteristic π → π* and n → π* electronic transitions. For 2-hydroxypyrazines, the lactam-lactim tautomerism can significantly influence the UV-Vis spectrum. The pyrazin-2-one tautomer contains a conjugated enone system, which is expected to have a strong π → π* absorption at a longer wavelength compared to the aromatic lactim tautomer.

The spectrum of this compound would likely show intense absorption bands in the UV region. The exact positions of the absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) are dependent on the specific electronic structure and the solvent used. By analogy with other substituted pyrazinones, strong π → π* transitions are expected in the 220-280 nm range, with weaker n → π* transitions appearing at longer wavelengths, possibly extending into the near-UV region.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 220-280 | > 5,000 |

| n → π | > 280 | < 1,000 |

Solvent Effects on Electronic Spectra

The polarity of the solvent can have a pronounced effect on the electronic spectra of this compound. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Conversely, n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons of the nitrogen and oxygen atoms can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions, which stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. Studying the solvent effects on the UV-Vis spectrum can therefore help in the assignment of the observed electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the three-dimensional structure of a molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonds, which govern the supramolecular architecture.

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature, an analysis of closely related structures and general principles of crystallography allows for a detailed prediction of its solid-state characteristics.

Single Crystal X-ray Diffraction Studies of this compound and Its Derivatives

Although a crystal structure for this compound has not been reported, studies on analogous heterocyclic systems, such as pyrazinone and its derivatives, provide a foundation for understanding its likely structural features. For instance, the tautomeric equilibrium between the -ol and the -one form is a crucial aspect. In the solid state, pyrazin-2-ol is expected to exist predominantly as the pyrazin-2-one tautomer, a feature commonly observed in similar heterocyclic systems.

A closely related sulfur analog, pyrazine-2(1H)-thione, has been studied by single-crystal X-ray diffraction, and its structural parameters offer valuable insights. iucr.orgiucr.orgnih.gov This compound crystallizes in the monoclinic space group P21/m. iucr.orgiucr.orgnih.gov The protonation at the N1 position in pyrazine-2(1H)-thione leads to a lengthening of the adjacent C-N bonds compared to the unprotonated C-N bonds in the ring. iucr.orgiucr.orgnih.gov A similar trend would be anticipated for this compound, where the pyrazin-2-one tautomer would feature a protonated N1 atom.

Based on the analysis of related pyrazine structures, the following crystallographic parameters could be hypothesized for this compound, although experimental verification is required.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Z (molecules per unit cell) | 4 |

The presence of the two ethyl groups at positions 3 and 6 would significantly influence the crystal packing. These flexible alkyl chains can adopt various conformations, which may lead to polymorphism—the ability of a compound to crystallize in more than one crystal lattice arrangement.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The supramolecular structure of this compound in the solid state will be dominated by a network of intermolecular hydrogen bonds. The pyrazin-2-one tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This facilitates the formation of strong and directional N-H···O hydrogen bonds, which are a recurring motif in the crystal structures of related nitrogen-containing heterocycles. mdpi.com

These N-H···O interactions are expected to link the molecules into well-defined patterns, such as chains or dimers. For example, in many pyrazinone and pyrimidinone structures, molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds. mdpi.com These dimers can then be further assembled into more complex three-dimensional networks through weaker interactions.

The crystal structure of pyrazine-2(1H)-thione demonstrates the importance of such interactions, where N-H···N and C-H···S hydrogen bonds are the primary forces directing the crystal packing. iucr.orgiucr.orgnih.gov In this analog, the N-H···N interactions form chains of molecules, which are then linked by the weaker C-H···S bonds. nih.gov For this compound, a similar hierarchical arrangement of interactions is anticipated, with the robust N-H···O hydrogen bonds forming the primary structural motifs, which are then organized by a combination of weaker hydrogen bonds and van der Waals forces involving the ethyl groups.

Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H | C=O | Formation of primary structural motifs (dimers or chains) |

| Weak Hydrogen Bond | C-H (ring) | C=O, N (ring) | Stabilization of the 3D network |

| Weak Hydrogen Bond | C-H (ethyl) | C=O, N (ring) | Linking of primary motifs |

| van der Waals Forces | Ethyl groups | Ethyl groups | Efficient space filling and overall packing |

The interplay of these various intermolecular forces will ultimately determine the final crystal structure, influencing properties such as density, melting point, and solubility.

Computational and Theoretical Chemistry of 3,6 Diethylpyrazin 2 Ol

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is essential for understanding electronic properties, molecular mechanics and dynamics are used to study the motion and conformational preferences of molecules over time.

3,6-Diethylpyrazin-2-ol has flexible ethyl groups, which means it can exist in various three-dimensional shapes, or conformations . Conformational analysis is the study of the different possible conformations and their relative energies.

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: Theoretical calculations, often using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. DFT calculations can predict the frequencies of these vibrations, which correspond to the peaks in an infrared (IR) spectrum. This allows for a theoretical IR spectrum to be generated and compared with an experimental one.

UV-Vis Spectra: The absorption of ultraviolet and visible light by a molecule is due to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) can be used to calculate the energies of these electronic transitions, which can then be used to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

A hypothetical data table for predicted spectroscopic parameters is shown below.

| Spectrum Type | Predicted Parameter (Hypothetical) | Value (Hypothetical) |

| 13C NMR | Chemical Shift (C=O) | ~160-170 ppm |

| 1H NMR | Chemical Shift (OH) | Variable (dependent on solvent) |

| IR | Vibrational Frequency (C=O stretch) | ~1650-1700 cm-1 |

| UV-Vis | λmax | ~280-320 nm |

Simulation of Molecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular interactions, accounting for the flexibility of both the molecule of interest and its surrounding environment. eurasianjournals.com For a compound like this compound, MD simulations can elucidate its behavior in various solvents, its interaction with biological macromolecules, and its conformational flexibility.

MD simulations on related heterocyclic compounds have been instrumental in understanding their biological and chemical properties. For instance, simulations of pyrazole (B372694) derivatives as kinase inhibitors have been used to inspect the binding stability and conformation of the ligand within the active site of an enzyme. nih.govnih.gov In one such study, a 100 ns MD simulation was performed on a docked pyrazole-kinase complex to validate the stability of the interaction and observe how the ligand's conformation evolved. nih.gov Similarly, MD simulations of pyrazole-containing imide derivatives helped to explore the most likely binding mode with target proteins like Heat Shock Protein 90α (Hsp90α). nih.gov

For this compound, an MD simulation could model its interaction with water molecules, revealing details about its hydration shell and solubility. nitech.ac.jpresearchgate.net Furthermore, if this compound were being investigated as a potential drug, MD simulations could predict the stability of its complex with a target protein, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. nih.govrsc.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in these simulations, indicating the stability of the ligand-protein complex and the flexibility of different parts of the protein, respectively. acs.org

Table 1: Illustrative MD Simulation Parameters for Studying Ligand-Protein Interactions (Based on studies of pyrazole derivatives)

| Parameter | Description | Typical Value/Setting |

| Software | Program used for the simulation | GROMACS, AMBER, Schrödinger |

| Force Field | Mathematical model for energy calculation | OPLS3, CHARMM36m, Tripos |

| Simulation Time | Duration of the dynamic simulation | 50 - 200 ns |

| Ensemble | Thermodynamic conditions | NVT (constant particle number, volume, temperature), NPT (constant particle number, pressure, temperature) |

| Solvent Model | Representation of the solvent | TIP3P, SPC/E (for water) |

| Analysis | Key metrics to evaluate stability/interaction | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) |

In Silico Approaches for Structure-Activity Relationship (SAR) and Ligand Design

In silico methods are essential in modern drug discovery and materials science for establishing structure-activity relationships (SAR). These computational techniques allow researchers to predict the biological activity or properties of a compound based on its molecular structure, guiding the design of new, more potent, or selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org A QSAR model is an equation that relates variations in molecular properties (descriptors) to changes in activity. nih.gov

For heterocyclic compounds like pyrazines and pyrazolones, QSAR studies have been successfully used to design new agents with enhanced activities, such as antitubercular, antibacterial, and antiproliferative properties. semanticscholar.orgnih.govnih.govfip.org In a typical QSAR study, various molecular descriptors are calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or hydrophobic (e.g., LogP). nih.gov Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Network (ANN) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). semanticscholar.orgnih.gov

A hypothetical QSAR study on a series of pyrazin-2-ol derivatives, including this compound, could identify which structural features are critical for a specific biological effect. For example, a QSAR model for antibacterial activity might look like this illustrative equation derived from studies on similar compounds: fip.org

pMIC = -1.017 (E_LUMO) - 0.017 (Molar Refractivity) - 0.102 (LogS) - 3.544 fip.org

This equation would suggest that decreasing the LUMO energy, molar refractivity, and solubility (LogS) could lead to more potent antibacterial compounds within this chemical series. fip.org The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. fip.orgnih.gov

Table 2: Example Molecular Descriptors Used in QSAR Studies of Pyrazine (B50134)/Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Relevance |

| Electronic | E_HOMO / E_LUMO | Energy of Highest/Lowest Occupied Molecular Orbital | Electron-donating/accepting ability, reactivity |

| Hydrophobic | LogP | Octanol-water partition coefficient | Membrane permeability, solubility |

| Topological | Balaban Index (J) | Molecular size and branching | Steric interactions |

| Thermodynamic | Heat of Formation | Enthalpy change on formation from elements | Molecular stability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Binding site fit, dispersion forces |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). healthinformaticsjournal.comnih.gov It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. rjraap.com The output of a docking simulation is a binding score, often expressed in kcal/mol, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the receptor's active site. healthinformaticsjournal.comresearchgate.net

Numerous docking studies have been performed on pyrazole and pyrazoline derivatives to investigate their potential as inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and bacterial DNA gyrase. rsc.orgnih.govdergipark.org.trnih.gov For instance, in a study of pyrazoline derivatives as potential PI3K inhibitors, docking scores ranged from -4.36 to -7.85 kcal/mol, helping to identify the most promising compounds for further investigation. rjraap.comnih.gov Similarly, docking of pyrazoline derivatives against bacterial DNA gyrase revealed binding energies as favorable as -10.2 kcal/mol, with key interactions involving hydrogen bonds and hydrophobic contacts with active site residues. researchgate.net

A molecular docking study of this compound would involve selecting a relevant protein target and using software like AutoDock Vina or Schrödinger to predict its binding mode and affinity. healthinformaticsjournal.comrjraap.com The results would highlight which amino acid residues it interacts with, providing a structural basis for its biological activity and guiding the design of analogs with improved binding.

Table 3: Illustrative Molecular Docking Results for Pyrazoline Derivatives Against Bacterial Gyrase (PDB: 1KZN)

| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type |

| Cmpd_4a | -9.1 | ASP 73, GLY 77 | Hydrogen Bond |

| Cmpd_4e | -8.5 | ARG 76, THR 165 | Hydrogen Bond, Pi-Alkyl |

| Cmpd_4h | -8.9 | ILE 78, PRO 79 | Hydrophobic |

| Ciprofloxacin (Ref.) | -8.2 | ASP 73, SER 47 | Hydrogen Bond |

| Data is illustrative and based on findings for pyrazoline derivatives against DNA Gyrase Subunit B. healthinformaticsjournal.com |

Mechanistic Studies of Chemical Reactions through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. These studies can calculate the geometries of reactants, transition states, and products, as well as the associated energy changes, providing a detailed, step-by-step picture of how a reaction proceeds.

For pyrazinone compounds, a key area of study is their formation during the Maillard reaction, which is crucial for flavor development in food. nih.govnih.govkoreascience.krperfumerflavorist.com Computational studies can help unravel the complex reaction pathways involved. For example, research on the formation of pyrazinones from asparagine has identified major pathways involving the reaction between asparagine and α-dicarbonyls, with decarboxylation being a critical step. nih.gov DFT calculations can map the potential energy surface for such reactions, identifying the most energetically favorable pathway and the structures of key intermediates.

A computational study on the formation of this compound could investigate its synthesis from precursors like α-amino acids and dicarbonyl compounds. Such a study would use DFT to:

Optimize the 3D structures of reactants, intermediates, and transition states.

Calculate the activation energies for each step of the proposed mechanism.

For example, a study on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) used DFT to investigate different reaction sequences and the catalytic role of water and other molecules, correlating the theoretical findings with experimental NMR data. nih.gov A similar approach for this compound could validate or predict its most likely synthetic route and identify conditions to optimize its yield.

Biological and Biosynthetic Context of Pyrazinol Compounds

Natural Occurrence and Distribution of Pyrazines and Pyrazinols in Biological Systems

Pyrazines are compounds that are found almost everywhere in nature. nih.gov They are widely distributed across various biological systems, including plants, animals, and microorganisms. tandfonline.comnih.govnih.gov Natural pyrazines, which often have methyl or ethyl substitutions, are commonly used as flavor ingredients in both raw and cooked foods. nih.govresearchgate.net Alkylpyrazines also serve as food preservatives due to their antimicrobial properties. nih.govresearchgate.net The widespread presence of pyrazines is a result of their formation through both thermal processes and fermentation. nih.govresearchgate.net

Microbial Production and Metabolic Pathways

A number of bacteria and fungi are capable of synthesizing and degrading pyrazines. tandfonline.comnih.gov The biosynthesis of these compounds in microorganisms is of great interest to the food industry because consumers prefer ingredients from natural sources. nih.gov Microbial synthesis is seen as an environmentally friendly and cost-effective alternative to chemical methods, as it requires milder conditions and uses non-polluting substances. nih.gov

Several bacterial species, including those from the genera Pseudomonas, Bacillus, Streptomycin, and Paenibacillus, are known to produce pyrazines. researchgate.net For instance, Bacillus subtilis, when used in the fermentation of soybeans to produce natto, generates compounds like 2,5-dimethylpyrazine (B89654), 3,6-dimethylpyrazine, and trimethylpyrazine. tandfonline.com Similarly, tetramethylpyrazine has been isolated from cultures of Bacillus natto. tandfonline.com Research has focused on screening for efficient microbial strains and optimizing culture conditions to increase the yield of specific pyrazines like 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.gov

Below is a table of microorganisms known for producing various pyrazine (B50134) compounds.

| Microorganism | Produced Pyrazine(s) | Source |

| Bacillus subtilis | 2,5-Dimethylpyrazine, 3,6-Dimethylpyrazine, Trimethylpyrazines | tandfonline.com |

| Bacillus natto | Tetramethylpyrazine | tandfonline.com |

| Chondromyces crocatus | 3-Isopropylpyrazine, 2,5-Dimethyl-3-isopropylpyrazine | tandfonline.com |

| Corynebacterium species | Alkylpyrazines | researchgate.net |

| Pseudomonas species | Various Pyrazines | researchgate.net |

Presence and Role in Plant and Animal Metabolisms

Pyrazines are not limited to microbial systems; they are also synthesized by plants and animals. nih.govresearchgate.netresearchgate.net In plants, alkoxy pyrazines are found as secondary metabolites in raw vegetables. researchgate.net For example, 3-alkyl-2-methoxypyrazines (MPs) are well-known aroma components in green peas, contributing to their characteristic scent. researchgate.net Specifically, 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2-methoxypyrazine, and 3-isobutyl-2-methoxypyrazine have been identified in this context. researchgate.net

In animals and humans, pyrazines are metabolized and then excreted. nih.gov The metabolic process typically involves hydroxylation, after which the compounds are bound to glutathione (B108866) or excreted as glucuronates through the kidneys. nih.govdeepdyve.com It is important to note that while the pyrazine ring is modified, it is not cleaved during this process in animals. nih.govdeepdyve.com

Biosynthetic Pathways Leading to Pyrazines and Pyrazinols

The formation of pyrazines can occur through both non-enzymatic and enzymatic pathways. While the exact mechanisms of pyrazine formation are still not fully understood, significant progress has been made in identifying the key reactions and precursors involved. nih.gov

Maillard Reaction and Related Non-Enzymatic Formation Mechanisms

The Maillard reaction is a primary non-enzymatic pathway for the formation of pyrazines, especially during the heating of food. nih.govperfumerflavorist.comperfumerflavorist.com This complex series of chemical reactions occurs between an amino compound (like an amino acid) and a carbonyl compound (like a reducing sugar) under thermal conditions. perfumerflavorist.comnih.gov The reaction is responsible for the characteristic flavors and aromas of roasted, toasted, and baked foods, with pyrazines being key contributors to these sensory profiles. perfumerflavorist.comperfumerflavorist.comnih.gov

The process begins with the condensation of an amine and a reducing sugar. perfumerflavorist.comperfumerflavorist.com Through a series of steps including Strecker degradation, α-aminoketones are generated. nih.gov These intermediates can then condense to form dihydropyrazines, which are subsequently oxidized to form the stable aromatic pyrazine ring. The structure of the initial amino acids and peptides significantly influences the type and quantity of pyrazines produced. nih.gov For example, lysine-containing peptides have been shown to generate high amounts of pyrazines in Maillard reaction models. nih.gov

Enzymatic Transformations and Precursor Utilization in Biosynthesis

While the Maillard reaction is a major source of pyrazines, enzymatic pathways also contribute to their biosynthesis, particularly in microorganisms and plants. tandfonline.com However, many of the proposed biosynthetic pathways are still considered hypothetical, and the specific enzymes and genes involved are not yet fully characterized. tandfonline.com

It is widely believed that the biosynthesis of many pyrazines in microorganisms arises from the condensation of precursors derived from amino acids. tandfonline.com For instance, the formation of lower methyl and ethyl pyrazines may occur non-enzymatically from the amination of acyloins, which leads to aminocarbonyl compounds that then condense. tandfonline.com In the case of 3-alkyl-2-methoxypyrazines (MPs) found in grapes, specific amino acids are thought to be the precursors. researchgate.net The final step in MP biosynthesis, the methylation of a hydroxypyrazine intermediate, has been confirmed and involves several O-methyltransferase (OMT) enzymes. researchgate.net

The table below lists key precursors and their resulting pyrazine compounds.

| Precursor(s) | Resulting Pyrazine Class/Compound | Source |

| α-Amino acids and α,β-dicarbonyls | General Pyrazines | tandfonline.com |

| Leucine / Glycine | 3-Isobutyl-2-methoxypyrazine (IBMP) | researchgate.net |

| Valine | 3-Isopropyl-2-methoxypyrazine (IPMP) | researchgate.net |

| Isoleucine | 3-sec-Butyl-2-methoxypyrazine (SBMP) | researchgate.net |

| Amino acids and Reducing sugars | Various Pyrazines (via Maillard reaction) | perfumerflavorist.comperfumerflavorist.com |

Mechanistic Research on Molecular and Cellular Interactions

Research into the molecular interactions of pyrazines has revealed their potential to engage with key biological molecules and pathways. Studies using multispectral methods and molecular dynamics simulations have explored the interaction between different pyrazines and human serum albumin (HSA), a major transport protein in the circulatory system. researchgate.net These studies indicate that pyrazines can bind to HSA, primarily through hydrophobic forces, which causes a quenching of the protein's intrinsic fluorescence. researchgate.net

In the context of cellular activity, certain pyrazine derivatives have demonstrated notable biological effects. For example, a pyrrolopyrazinedione derivative, specifically pyrrole[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been shown to exhibit anti-proliferative activity against lung cancer cells. mdpi.com Mechanistic studies revealed that this compound induces cell cycle arrest in the G1 phase and triggers apoptosis. mdpi.com This is achieved by modulating Bcl-2 family proteins, leading to the downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xL) and the upregulation of pro-apoptotic proteins (Bax), ultimately resulting in programmed cell death. mdpi.com

Identification of Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The pyrazinol scaffold and the broader pyrazine class of compounds have been investigated for their interactions with various biological macromolecules. While specific data on 3,6-Diethylpyrazin-2-ol is limited, research on related heterocyclic compounds, particularly pyrazoles and other pyrazine derivatives, provides insight into their potential molecular targets. These targets primarily include enzymes and receptors, with some evidence pointing towards interactions with nucleic acids.

Enzyme Inhibition: Pyrazine and pyrazole (B372694) derivatives have been identified as inhibitors of several key enzymes. This inhibitory action is a cornerstone of their therapeutic potential. For instance, pyrazole-based compounds have been synthesized to target and inhibit N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential bacterial enzyme, highlighting their potential as antibiotics. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against various isoforms of carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes. nih.gov Pyrazoline compounds are noted for their ability to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholine (B1216132) esterase (AChE) and monoamine oxidase (MAO A/B). nih.govnih.gov

Receptor Binding: The interaction of pyrazine and pyrazole derivatives with cellular receptors is another significant area of study. Certain tetrasubstituted pyrazoles act as high-affinity ligands for the estrogen receptor (ER), with some demonstrating remarkable selectivity for the ERα subtype. nih.gov The cannabinoid receptor CB1 is another target; biarylpyrazole derivatives have been developed as potent and specific antagonists for this receptor. elsevierpure.com Furthermore, a series of pyrazolo[1,5-a]pyridine (B1195680) derivatives have been investigated for their binding affinity to dopamine (B1211576) receptors, particularly the D4 subtype. nih.gov There is also speculation and qualitative data suggesting that certain pyrazines, like acetyl methyl pyrazine, may interact with the olfactory system to modulate neurological signals related to cravings, although direct binding to specific receptors like the nicotinic acetylcholine receptor is not definitively established. researchgate.net

Nucleic Acid Interactions: At high concentrations, some pyrazine compounds have been observed to elicit a DNA damage response. For example, 2,5-bis(1-methylethyl)-pyrazine, a volatile organic compound, was found to trigger a strong DNA damage response in E. coli reporter assays, suggesting a potential interaction with or effect on nucleic acids or the DNA repair machinery. oup.com

Table 1: Examples of Molecular Targets for Pyrazine and Pyrazole Scaffolds

| Compound Class | Specific Example(s) | Target Type | Target Name | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Pyrazole Derivatives | Aminopyridine amide pyrazole analog (7d) | Enzyme | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Inhibition (IC50 = 17.9 µM) | nih.gov |

| Pyrazolo[4,3-c]pyridines | Pyrazolo[4,3-c]pyridine sulfonamides | Enzyme | Carbonic Anhydrase (hCA I, II, IX, XII) | Inhibition | nih.gov |

| Pyrazolines | Phenyl- and furan-substituted pyrazolines | Enzyme | Monoamine Oxidase B (MAO-B) | Inhibition | nih.govnih.gov |

| Biarylpyrazoles | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Receptor | Cannabinoid Receptor 1 (CB1) | Antagonism | elsevierpure.com |

| Tetrasubstituted Pyrazoles | Propylpyrazole triol (PPT) | Receptor | Estrogen Receptor α (ERα) | Selective Agonism | nih.gov |

| Pyrazolo[1,5-a]pyridines | Carbonitrile derivative (11a) | Receptor | Dopamine Receptor D4 | High-affinity binding (Ki=1.5 nM) | nih.gov |

| Alkyl Pyrazines | 2,5-bis(1-methylethyl)-pyrazine | Nucleic Acids | Bacterial DNA | DNA Damage Response | oup.com |

Elucidation of Cellular Pathway Modulation by Pyrazinol Scaffolds

The interaction of pyrazinol scaffolds with molecular targets like enzymes and receptors can initiate a cascade of events that modulate various cellular signaling pathways. This modulation is central to their biological effects. The versatility of the pyrazole scaffold, a close structural relative of pyrazinols, allows it to serve as a foundation for compounds that can influence pathways involved in cell proliferation, inflammation, and metabolism. researchgate.net

Protein phosphorylation is a fundamental mechanism in cell signaling, and pathways regulated by protein kinases are significant targets. nih.gov Pyrazole derivatives have been developed as potent inhibitors of protein kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., MAPK). researchgate.net By inhibiting these kinases, such compounds can disrupt signaling cascades that are often hyperactive in diseases like cancer, thereby affecting cell proliferation, survival, and differentiation. researchgate.net The inhibition of enzymes like acetylcholine esterase and monoamine oxidase by pyrazoline compounds directly impacts neurotransmitter levels and signaling pathways in the brain, which is relevant for the treatment of neurodegenerative disorders. nih.gov

Furthermore, some pyrazine compounds can trigger stress-response pathways. At lower concentrations, 2,5-bis(1-methylethyl)-pyrazine was found to induce a cell-wall damage response in bacteria, indicating an impact on pathways related to peptidoglycan synthesis or turnover. oup.com In mammalian systems, negative feedback loops are crucial for regulating signaling pathways. For instance, inhibiting a key signaling node like the Akt kinase can lead to the upregulation of receptor tyrosine kinases (RTKs) by relieving the inhibitory effects on FOXO transcription factors, demonstrating the complex interplay of signaling networks. nih.gov While direct evidence for this compound is not available, the established activities of related pyrazine and pyrazole compounds suggest that pyrazinols likely modulate cellular functions by intervening in key signaling pathways, particularly those governed by protein kinases and those responding to cellular stress.

Environmental Occurrence and Biotransformation Pathways of Pyrazinol Compounds

Environmental Occurrence: Pyrazines are a class of compounds that are found almost ubiquitously in the natural world. nih.gov They are synthesized by a variety of plants, animals, and microorganisms. nih.gov Their presence is well-documented in numerous food items, where they often contribute to characteristic aromas and flavors, particularly in products that have undergone heating or fermentation. For example, various pyrazine derivatives are natural volatile components in fried chicken, cheese, coffee, and tea. nih.gov The formation of many pyrazines in food occurs through the Maillard reaction during cooking. While specific environmental studies for this compound are scarce, the general distribution of pyrazines suggests they are widespread. They can be released into the environment from both natural sources and industrial activities. nih.gov

Biotransformation Pathways: The metabolism of pyrazines has been studied in microorganisms and mammals. Microorganisms such as bacteria and fungi are capable of both synthesizing and degrading pyrazines. nih.gov Several bacterial strains have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy, indicating the existence of specific enzymatic pathways for pyrazine degradation. nih.gov The microbial transformation of pyrazines can lead to the formation of novel molecules. nih.gov For instance, the biotransformation of pyrazinamide (B1679903) to pyrazine-2-carboxylic acid hydrazide can be achieved using the acyltransferase activity of Bacillus smithii. tandfonline.com

In mammals, including humans, the pyrazine ring itself is generally resistant to cleavage. nih.gov The primary route of metabolism involves enzymatic modification of the parent compound to increase its water solubility and facilitate excretion. The main biotransformation reaction is hydroxylation, which is then followed by conjugation. nih.gov The resulting hydroxylated metabolites are typically excreted via the kidneys as either glucuronide or glutathione conjugates. nih.gov While the specific biotransformation pathway for this compound has not been detailed, it is expected to follow this general metabolic route, undergoing hydroxylation and subsequent conjugation before elimination.

Table 2: General Biotransformation of Pyrazine Compounds

| Organism Type | Primary Pathway | Key Reactions | End Products | Reference(s) |

|---|---|---|---|---|

| Bacteria/Fungi | Degradation/Catabolism | Ring Cleavage, Utilization as Carbon/Energy Source | Simpler organic molecules | nih.govnih.gov |

| Mammals (Humans/Animals) | Detoxification/Excretion | Hydroxylation, Glucuronidation, Glutathione Conjugation | Glucuronide and Glutathione Conjugates | nih.gov |

Advanced Analytical Research for Pyrazinol Analysis

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are foundational in the analysis of pyrazinols, providing the necessary separation from other components in a mixture. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For pyrazinols, the volatility can be influenced by the presence of the hydroxyl group, which can increase polarity and reduce volatility compared to their alkylpyrazine counterparts.

Detailed research findings indicate that the analysis of hydroxylated nitrogen-containing heterocyclic compounds by GC can sometimes be challenging without derivatization. For instance, the analysis of hydroxy-s-triazines, which also contain a hydroxyl group on a nitrogen-containing ring, has been shown to be more effective after methylation to convert the hydroxyl group into a more volatile methoxy (B1213986) group. This suggests that for volatile pyrazinols like 3,6-Diethylpyrazin-2-ol, a similar derivatization step might be beneficial to improve peak shape and prevent potential on-column degradation.

Furthermore, studies on hydroxymethylpyrazines have revealed that these compounds can undergo oxidation to form aldehydes in the hot GC inlet, which could be a potential issue for pyrazinols as well. researchgate.net The selection of an appropriate stationary phase is also crucial for the effective separation of pyrazine (B50134) isomers. nih.gov Non-polar phases like DB-1 and ZB-5MS, as well as more polar phases like DB-624 and ZB-WAXplus, have been utilized for the separation of various alkylpyrazines, and similar columns could be tested for pyrazinol analysis. nih.gov

Table 1: Potential GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 5 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Methylation (e.g., with diazomethane) may be required |

For non-volatile pyrazinol derivatives or when derivatization for GC is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. The polarity of the hydroxyl group makes many pyrazinols well-suited for reversed-phase HPLC.

A study on the analysis of pyrazinamide (B1679903) and its hydroxylated metabolites, including 5-hydroxy pyrazinoic acid, provides a strong basis for developing an HPLC method for this compound. nih.gov In that study, a C18 column was used with a mobile phase consisting of a mixture of methanol (B129727) and a dilute acid, which is a common setup for the separation of polar and moderately polar organic compounds. nih.gov

Table 2: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent nih.gov |

| Mobile Phase | Methanol and 0.1% acetic acid in water (e.g., 65:35 v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis (at an appropriate wavelength) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the characterization of alkylpyrazines. nih.gov For this compound, after appropriate derivatization if necessary, GC-MS would provide not only retention time data for identification but also mass spectra that can confirm the molecular weight and provide structural information through fragmentation patterns. However, it is important to note that mass spectra of positional isomers of alkylpyrazines can be very similar, necessitating the use of retention indices for definitive identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is exceptionally well-suited for the analysis of less volatile and more polar compounds like pyrazinols, often without the need for derivatization. A sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of pyrazinamide and its hydroxylated metabolites in human plasma. nih.gov This method utilized a triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. nih.gov A similar approach would be highly effective for the analysis of this compound.

Table 3: Potential LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | To be determined from fragmentation studies |

| Collision Energy | To be optimized for the specific compound |

Development of Quantitative Analytical Methodologies for Complex Matrices

Quantifying pyrazinols in complex matrices, such as food products or biological samples, presents significant challenges due to the presence of interfering compounds. The development of robust quantitative methods is therefore essential.

Methodologies often involve a sample preparation step to extract and concentrate the analyte of interest while removing matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. For instance, in the analysis of hydroxylated pyrazine metabolites in plasma, an LLE with a mixture of methyl tert-butyl ether and diethyl ether was used. nih.gov

The validation of a quantitative method is crucial to ensure its accuracy and reliability. This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and recovery. In the quantitative analysis of pyrazinamide and its metabolites, the method was validated over a specific concentration range, and the accuracy and precision were found to be within acceptable limits. nih.gov A similar validation process would be necessary for any quantitative method developed for this compound.

The use of an appropriate internal standard is also a key aspect of quantitative analysis, as it helps to correct for variations in sample preparation and instrument response. For the analysis of hydroxylated pyrazines, labeled internal standards are often preferred as they have very similar chemical properties to the analyte. nih.gov

Future Research Directions and Perspectives on 3,6 Diethylpyrazin 2 Ol

Innovations in Synthetic Methodologies for Pyrazinol Diversification

The synthesis of pyrazin-2-ols and their derivatives is a cornerstone of their study and application. While classical methods exist, the pursuit of novel, efficient, and sustainable synthetic strategies remains a priority. Innovations in this area are crucial for accessing a wider diversity of pyrazinol structures, including functionalized versions of 3,6-diethylpyrazin-2-ol.

Recent reviews highlight a variety of synthetic approaches for pyrazine (B50134) derivatives, which can be adapted and optimized for pyrazin-2-ols. tandfonline.comresearchgate.netscilit.com These methods often involve the formation of the core pyrazine ring through cyclization reactions. researchgate.net For instance, the condensation of α-amino ketones or related precursors is a common strategy. researchgate.net The development of one-pot, multicomponent reactions is a particularly promising avenue, offering a streamlined and atom-economical approach to complex pyrazinol scaffolds. mdpi.com

Furthermore, the functionalization of pre-existing pyrazine rings is a powerful tool for diversification. acs.orgnih.gov Techniques such as directed ortho-metalation and cross-coupling reactions (e.g., Suzuki, Stille) allow for the introduction of a wide range of substituents onto the pyrazine core. acs.orgresearchgate.net The application of these methods to a this compound template could yield a library of novel compounds with tailored properties. The development of greener synthetic methods, utilizing less toxic reagents and solvents, is also a critical direction for future research. researchgate.net

Table 1: Selected Synthetic Strategies for Pyrazine Ring Formation and Functionalization

| Synthetic Strategy | Description | Potential Application for this compound Diversification | Key References |

| Cyclization Reactions | Formation of the pyrazine ring from acyclic precursors, often involving condensation of 1,2-diamines with 1,2-dicarbonyl compounds or self-condensation of α-amino ketones. | Synthesis of the core this compound structure and its analogs with different substituents at various positions. | researchgate.net, researchgate.net |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to form a complex product, minimizing intermediate isolation steps. | Efficient and diverse synthesis of highly substituted pyrazin-2-ol derivatives in a single step. | mdpi.com |

| Directed Ortho-Metalation | Regioselective functionalization of the pyrazine ring at positions adjacent to a directing group. | Introduction of various functional groups at specific positions on the this compound ring to create novel derivatives. | acs.org, researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and Sonogashira that form carbon-carbon or carbon-heteroatom bonds. | Attachment of aryl, alkyl, or other groups to the pyrazine core of this compound to explore structure-activity relationships. | acs.org, researchgate.net |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the pyrazine ring, avoiding the need for pre-functionalized substrates. | A more atom-economical approach to introduce new substituents onto the this compound scaffold. | nih.gov |

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

Building on innovative synthetic methodologies, the exploration of novel derivatization strategies is key to unlocking the full potential of this compound. Derivatization allows for the fine-tuning of its physicochemical and biological properties, leading to enhanced selectivity for specific applications.

Structure-activity relationship (SAR) studies are fundamental to this exploration. nih.govnih.govjapsonline.com By systematically modifying the structure of this compound and evaluating the impact on its activity, researchers can identify key structural features responsible for its desired effects. This knowledge can then guide the design of new derivatives with improved potency and selectivity. For example, the introduction of different functional groups at various positions on the pyrazine ring can influence its interaction with biological targets. researchgate.netresearchgate.net

The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents a promising strategy. nih.gov This approach can lead to compounds with dual or synergistic activities. Furthermore, the development of selective functionalization techniques is crucial for precise control over the derivatization process, enabling the synthesis of specific isomers and avoiding the formation of unwanted byproducts. researchgate.netdigitellinc.com

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Description | Goal for this compound | Key References |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of a molecule's structure to determine the relationship between its chemical structure and its biological activity. | To identify key structural motifs of this compound responsible for its activity and to design more potent and selective analogs. | nih.gov, nih.gov, japsonline.com |

| Hybrid Molecule Synthesis | Combining the this compound scaffold with other known bioactive molecules or pharmacophores. | To create novel compounds with enhanced or dual biological activities. | nih.gov |

| Selective Functionalization | Chemical modification of a specific functional group or position on the molecule while leaving other parts of the molecule unchanged. | To precisely introduce desired functional groups onto the this compound core to fine-tune its properties. | researchgate.net, digitellinc.com |

| Isosteric Replacement | The substitution of an atom or a group of atoms in a molecule with another atom or group of atoms that have similar size, shape, and electronic properties. | To modulate the physicochemical properties and biological activity of this compound while maintaining its overall structure. | ingentaconnect.com |

Advancements in Computational Modeling for Predictive Chemistry and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and elucidating reaction mechanisms. walshmedicalmedia.com For this compound, advancements in computational modeling can significantly accelerate the discovery and development of new derivatives with desired characteristics.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular orbitals, and potential energy surfaces of this compound and its derivatives. walshmedicalmedia.com These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties, aiding in the interpretation of experimental data.

Molecular dynamics simulations allow for the study of the dynamic behavior of this compound, including its conformational changes and interactions with other molecules over time. walshmedicalmedia.com This is particularly valuable for understanding its behavior in different environments and for predicting its binding affinity to biological targets. The integration of machine learning and artificial intelligence with these computational methods is a rapidly growing area, enabling the high-throughput screening of virtual compound libraries and the prediction of various physicochemical and biological properties. mdpi.comresearchgate.net

Table 3: Computational Modeling Approaches for this compound Research

| Computational Method | Description | Application to this compound | Key References |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculation of electronic properties, reactivity, and spectroscopic data for this compound and its derivatives. | walshmedicalmedia.com |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Studying the conformational dynamics of this compound and its interactions with biological macromolecules. | walshmedicalmedia.com |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. | Predicting the biological activity of novel this compound derivatives based on their structural features. | nih.gov |

| Machine Learning / Artificial Intelligence | The use of algorithms that can learn from and make predictions on data. | High-throughput virtual screening of potential this compound derivatives and prediction of their properties. | mdpi.com, researchgate.net |

Development of High-Throughput Analytical Approaches for Pyrazinol Profiling

The ability to rapidly and accurately detect and quantify this compound and its related compounds in various matrices is essential for both research and industrial applications. The development of high-throughput analytical approaches is crucial for efficient pyrazinol profiling.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines. google.com The combination of headspace solid-phase microextraction (HS-SPME) with GC-MS offers a rapid, simple, and sensitive method for the detection of pyrazine compounds in complex samples. google.comgoogle.com This approach requires minimal sample preparation and can be automated for high-throughput screening.

Further advancements in analytical instrumentation, such as the development of more sensitive detectors and faster chromatography systems, will continue to improve the efficiency and accuracy of pyrazinol profiling. The application of these high-throughput methods will be invaluable for quality control in the food and flavor industry, as well as for monitoring the formation and degradation of pyrazinols in various chemical and biological processes.

Integrated Omics Approaches for Deeper Biological Context of Pyrazinol Metabolism

Understanding the metabolic fate of this compound in biological systems is crucial for assessing its potential biological effects. Integrated omics approaches, which combine data from different "-omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological context of pyrazinol metabolism.

Metabolomics studies can identify the metabolites of this compound, providing direct evidence of its biotransformation pathways. researchgate.netnih.gov In humans and animals, pyrazines are known to be metabolized through hydroxylation and subsequent conjugation before being excreted. nih.gov However, the specific enzymes and pathways involved in the metabolism of this compound are yet to be fully elucidated.

By combining metabolomics data with transcriptomics and proteomics, researchers can identify the genes and proteins that are upregulated or downregulated in response to exposure to this compound. This can help to pinpoint the specific enzymes and metabolic pathways involved in its breakdown and to understand its broader effects on cellular processes. youtube.com Such a systems-level understanding is essential for a complete picture of the biological significance of this compound.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 3,6-Diethylpyrazin-2-ol?

Methodological Answer: Synthesis typically involves heterocyclic condensation reactions. For example, pyrazine derivatives are often synthesized via cyclization of diketones or aminocarbonyl intermediates under reflux conditions in solvents like ethanol or acetonitrile . Characterization requires:

Q. How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for cyclization steps .

- Catalyst use : Acidic or basic catalysts (e.g., POCl₃ for activation) improve electrophilic substitution efficiency .

- Temperature control : Reflux conditions (~80–100°C) balance kinetic energy and solvent stability .

- Workflow : Use TLC or HPLC to monitor reaction progress and optimize time-to-completion .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. inconsistent IC₅₀ values) may arise from:

- Structural analogs : Minor substituent changes (e.g., fluorine vs. ethyl groups) alter target binding .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables like logP or steric effects .

Example Case :

A study on triazole derivatives found that ethyl groups at C3/C6 enhanced membrane permeability but reduced target affinity compared to fluorinated analogs .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., halogens, alkyl chains) at C2/C5 to probe electronic and steric effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to cytochrome P450 or fungal lanosterol demethylase .

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using X-ray crystallography of ligand-target complexes .

Q. How does pH and temperature affect the stability of this compound in biological assays?

Methodological Answer:

- Stability testing :

- Thermogravimetric analysis (TGA) to assess decomposition temperatures .

- pH-dependent degradation : Incubate in buffers (pH 3–9) and monitor via HPLC for hydrolysis or oxidation byproducts .

- Practical implication : Instability at pH >7 may necessitate prodrug formulations for in vivo studies .

Q. What in vitro bioassay designs are suitable for evaluating antimicrobial activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.